Ethyl 2-(3-aminophenyl)acetate hydrochloride
Overview
Description
Ethyl 2-(3-aminophenyl)acetate hydrochloride is a chemical compound with the CAS Number: 452076-57-2 . It has a molecular weight of 215.68 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3-aminophenyl)acetate hydrochloride . The InChI code is 1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-(3-aminophenyl)acetate hydrochloride is a powder . It should be stored at room temperature .Scientific Research Applications
Learning and Memory Facilitation
Ethyl 2-(3-aminophenyl)acetate hydrochloride has been explored for its potential effects on learning and memory. In a study, the synthesis of related compounds and their impact on these cognitive aspects in mice was investigated. The findings suggested that these compounds, including variations of Ethyl 2-(3-aminophenyl)acetate hydrochloride, may facilitate learning and memory (Jiang Jing-ai, 2006).
Anticancer Properties
The compound has been utilized in the synthesis of various derivatives with potential anticancer applications. For instance, a study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, using Ethyl 2-(3-aminophenyl)acetate hydrochloride as a precursor, which showed promising anticancer activity in silico modeling targeting the VEGFr receptor (Gopal Sharma et al., 2018).
Electrical Conductivity in Polymers
The effect of Ethyl 2-(3-aminophenyl)acetate hydrochloride on electrical conductivity in polymers has been studied. A research highlighted the synthesis of polymers like poly(ethyl 3-aminophenyl acetate) and their electrical properties, demonstrating the role of this compound in modifying electrical conductivity (C. O. Sánchez et al., 2005).
Synthesis of Derivatives for Biological Activities
Various studies have focused on the synthesis of Ethyl 2-(3-aminophenyl)acetate hydrochloride derivatives for diverse biological activities. These include high-ceiling diuretics, dopamine analogues, and complex pyrazine derivatives, demonstrating the compound's versatility in synthesizing biologically active substances (C. M. Lee et al., 1984; R. Gentles et al., 1991; W. F. Keir et al., 1978).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-aminophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSZIJQWMBCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-aminophenyl)acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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